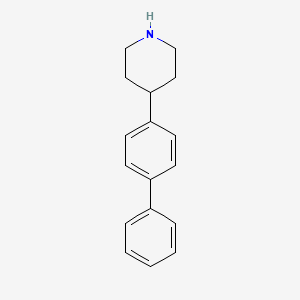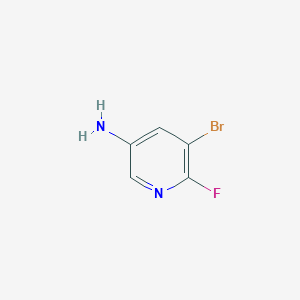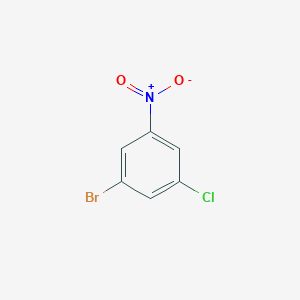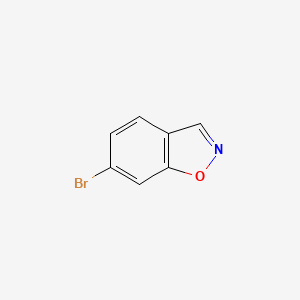
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine
概要
説明
The compound 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of the naphthyridine family, which is a class of compounds known for their diverse chemical and biological properties. The naphthyridine core is a fused bicyclic structure consisting of a pyridine ring fused to a naphthalene ring. The presence of a bromine atom at the 6th position and the tetrahydro modification indicates a saturated bicyclic system with a potential for further chemical modifications and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of tetrahydro-naphthyridine derivatives has been explored through various synthetic approaches. One such approach involves starting from readily available 3-bromo-picolines. The synthesis includes the reduction of an imine formed by the intramolecular reaction of acyl and amine groups. The amine group is introduced through a sequence of reactions starting with deprotonation of the methyl group in bromopicoline, followed by reaction with dimethylcarbonate, reduction to the corresponding alcohol, and a Mitsunobu reaction with phthalamide. The acyl group is introduced at the bromine position via a Stille cross-coupling reaction, followed by hydrolysis, allowing for the multigram preparation of tetrahydro-naphthyridines .
Another synthetic route described involves the lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in a one-pot process, with subsequent removal of the tert-butyl group from the nitrogen .
Molecular Structure Analysis
The molecular structure of tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives, which are closely related to this compound, has been confirmed by analytical data and X-ray crystallography analysis. These structures are synthesized via condensation of 1-benzyl-4-piperidinone with aromatic aldehydes and further reaction with 6-aminouracils .
Chemical Reactions Analysis
The reactivity of halogenated naphthyridines has been studied, revealing differences in the reactivity of halogens in different positions of the naphthyridine ring. For instance, the reactivity of 3,4-dihalogenonaphthyridines with p-toluenesulfonic hydrazide has been compared, providing insights into the chemical behavior of halogenated naphthyridines and methods for synthesizing 3-bromo- and 3-chloro-1,6-naphthyridine .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds such as 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been synthesized and studied for their potential as antivertigo agents. These compounds are synthesized by chemical modification of pyridine derivatives and by condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation . The physical and chemical properties of these compounds would be influenced by the presence of the bromine atom and the tetrahydro structure, which could affect their solubility, stability, and reactivity.
科学的研究の応用
Synthesis and Chemical Properties
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine is involved in various synthetic processes. One study describes its synthesis via reductive amination of Schiff's bases, highlighting its utility in organic synthesis (Zlatoidský & Gabos, 2009). Another research details its synthesis from 2-methylpyrazine, demonstrating its versatility in creating complex organic compounds (Teng Da-wei, 2010).
Reactivity and Derivatives
Studies have explored the reactivity of this compound and its derivatives. For instance, research into the reaction of bromo and chloro-naphthyridine with potassium amide in liquid ammonia provides insights into its chemical behavior and potential for creating new compounds (Plas, Woźniak, & Veldhuizen, 2010). Additionally, the copper-catalyzed amination of bromonaphthyridines with aqueous ammonia offers alternative routes to functional naphthyridines (Anderson et al., 2010).
Pharmacological Potential
Naphthyridine derivatives, including those related to this compound, have shown promising pharmacological activities. A study on a novel naphthyridine derivative revealed its potential in cancer treatment, specifically in inducing cell death mechanisms in melanoma cells (Kong et al., 2018).
Advanced Material Synthesis
Research into the synthesis of various naphthyridine derivatives, including tetrahydro and decahydro variants, contributes to the field of material science, potentially leading to the development of new materials with unique properties (Armarego, 1967).
Chemical Interactions and Modifications
Various studies have focused on the chemical interactions and modifications of naphthyridine derivatives. This includes exploring different synthetic approaches and understanding the bromination reactions of isomeric naphthyridines, which is crucial for the development of new chemical entities (Malm, Börnfeldt, & Gronowitz, 1994).
生化学分析
Biochemical Properties
6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis (programmed cell death). By modulating these pathways, this compound can either promote or inhibit cell growth, depending on the context . Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, thereby influencing various biochemical pathways . For example, the compound’s interaction with kinases can lead to changes in phosphorylation states of target proteins, affecting their activity and downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound can influence metabolic flux, altering the levels of various metabolites and affecting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes .
特性
IUPAC Name |
6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYOPQIKOHSBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591623 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1023813-80-0 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)









![1-Butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B1289429.png)